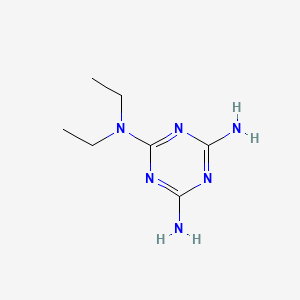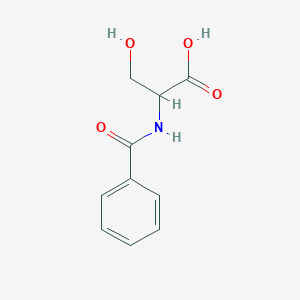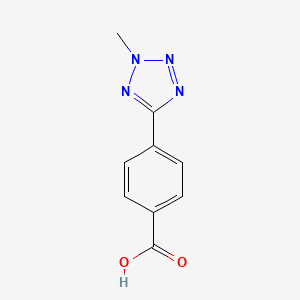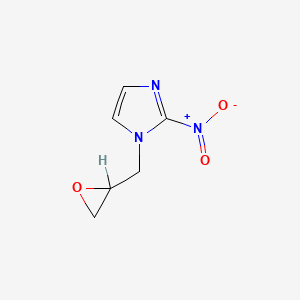
4-Hydroxy-8-methylquinoline-2-carboxylic acid
Descripción general
Descripción
4-Hydroxy-8-methylquinoline-2-carboxylic acid is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a hydroxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position. This structure is a key scaffold in various chemical syntheses and has potential applications in medicinal chemistry due to its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 4-hydroxy-8-methylquinoline-2-carboxylic acid, has been explored in several studies. A method for synthesizing tetrahydroquinoline carboxylic acid derivatives, which are structurally related to the compound of interest, has been reported using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study describes the synthesis of 4-hydroxy-2-methylquinoline derivatives through a process involving phthalic anhydride aminolysis, esterification with diazomethane, and Dieckmann condensation . Additionally, a two-step synthesis starting from commercially available 2-aminobenzoic acids has been developed, which includes the formation of isatoic anhydrides and subsequent reaction with sodium enolate of ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is of significant interest due to their potential as ligands in complexation reactions. One study demonstrates the structural characterization of a dioxovanadium(V) complex with a quinoline derivative, highlighting the tridentate ligand behavior of the compound and its ability to form a hexagonal molecular arrangement through π-π interactions . Another study confirms the structure of a thioxoquinoline derivative using various spectroscopic methods and single crystal X-ray diffraction, revealing the presence of a strong intramolecular hydrogen bond .
Chemical Reactions Analysis
Quinoline derivatives are versatile in chemical reactions, often serving as intermediates for further functionalization. For instance, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids has been achieved using Sonogashira cross-coupling and the Pfitzinger reaction, indicating the reactivity of the hydroxyquinoline scaffold towards various coupling reactions . Moreover, the condensation of 4-hydroxy-3-formylquinolin-2-ones with amines has been reported, showcasing the ability of quinoline aldehydes to undergo nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. For example, the antibacterial activity of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position has been evaluated, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The antitubercular properties of hetarylamides of 4-hydroxy-2-oxoquinoline have also been studied, suggesting the importance of the hydroxy group and the quinoline core in biological activity .
Aplicaciones Científicas De Investigación
Chelation and Sensitivity Studies
Studies have explored derivatives of 8-hydroxyquinoline, such as 4-Hydroxy-8-methylquinoline-2-carboxylic acid, for their potential in chelation. For instance, derivatives with solubilizing groups have been prepared and investigated for their reactivity towards various metals like copper, nickel, and zinc. These studies are crucial in understanding the chemical properties and reactivity of these compounds (Holiingshead, 1958).
Photophysical Properties
Research into phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, such as 4-Hydroxy-8-methylquinoline-2-carboxylic acid, has revealed remarkable photophysical properties. These studies contribute to our understanding of the potential applications of these compounds in photophysical and photochemical fields (Małecki et al., 2015).
Semiconductor Properties
Another application is in the realm of semiconductor research. A study on a zinc complex with 4-Hydroxy-8-methylquinoline-2-carboxylic acid showed notable solid-state photoluminescence and semiconductor properties. These findings are significant for the development of new materials in electronics and photonics (Yi et al., 2019).
Supramolecular Frameworks
Research has also been conducted on the hydrogen-bonded supramolecular frameworks formed between compounds like 2-methylquinoline and carboxylic acids. This work aids in the understanding of noncovalent interactions and the formation of complex molecular architectures (Jin et al., 2012).
Palladium-Catalyzed Reactions
In the field of synthetic chemistry, studies have focused on auxiliary-assisted, palladium-catalyzed arylation and alkylation of C-H bonds in carboxylic acid derivatives. These findings are instrumental in developing new methods for chemical synthesis and functionalization (Shabashov & Daugulis, 2010).
Synthesis of Quinolines
The synthesis of quinolines, such as ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, is another area of research. These studies contribute to the broader field of heterocyclic chemistry and the development of new compounds with potential therapeutic applications (Jentsch et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
8-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHTOPIOBVQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323090 | |
| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-methylquinoline-2-carboxylic acid | |
CAS RN |
35975-56-5 | |
| Record name | NSC403027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)
![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)
